molecular formula C16H24ClN3O3S B4240452 N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

Cat. No.: B4240452
M. Wt: 373.9 g/mol
InChI Key: HBVNHUYBWLIPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Sulfamethoxazole, which belongs to the class of sulfonamides. Sulfamethoxazole is a white crystalline powder that is soluble in water and has a molecular weight of 253.74 g/mol.

Mechanism of Action

Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid, which is essential for the growth and replication of bacteria. Dihydrofolic acid is a precursor for tetrahydrofolic acid, which is required for the synthesis of nucleic acids and proteins. By inhibiting the synthesis of dihydrofolic acid, sulfamethoxazole prevents the growth and replication of bacteria, leading to their death.
Biochemical and Physiological Effects:
Sulfamethoxazole has been shown to have minimal toxicity in humans. However, it can cause adverse effects such as skin rash, nausea, vomiting, and diarrhea. In rare cases, it can cause severe allergic reactions, including anaphylaxis. Sulfamethoxazole should not be used in people with a history of sulfonamide allergy.

Advantages and Limitations for Lab Experiments

Sulfamethoxazole is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity against a wide range of bacteria. It is also relatively inexpensive and readily available. However, its use is limited by the development of antibiotic resistance in bacteria, which can render it ineffective.

Future Directions

There are several potential future directions for research on sulfamethoxazole. One area of interest is the development of new derivatives of sulfamethoxazole with improved antimicrobial activity and reduced toxicity. Another area of interest is the investigation of the use of sulfamethoxazole in combination with other antibiotics to overcome antibiotic resistance. Additionally, the potential use of sulfamethoxazole in the treatment of other diseases, such as cancer, is an area of active research.

Scientific Research Applications

Sulfamethoxazole has been extensively studied for its antimicrobial properties. It is commonly used in combination with trimethoprim to treat bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Sulfamethoxazole is also used to treat Pneumocystis jirovecii pneumonia, which is a type of pneumonia that affects people with weakened immune systems, such as those with HIV/AIDS.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-3-18-8-10-19(11-9-18)16(21)13-20(24(2,22)23)12-14-4-6-15(17)7-5-14/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVNHUYBWLIPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
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N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
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N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
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N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
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N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 6
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N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

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